2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)-
Description
The compound 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- is a substituted cyclohexadienedione derivative characterized by two chlorine atoms at positions 2 and 5, and pyrenylamino groups at positions 3 and 4. The pyrenyl substituents introduce significant steric bulk and extended π-conjugation, which may enhance photophysical properties or intermolecular interactions.
Properties
CAS No. |
63216-92-2 |
|---|---|
Molecular Formula |
C38H20Cl2N2O2 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(pyren-1-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C38H20Cl2N2O2/c39-33-35(41-27-17-13-23-9-7-19-3-1-5-21-11-15-25(27)31(23)29(19)21)37(43)34(40)36(38(33)44)42-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,41-42H |
InChI Key |
OFAGMUSGAUEUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C(C(=O)C(=C(C5=O)Cl)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Notes
Halogenation: The dichlorination at positions 2 and 5 is selective due to the electron-deficient nature of the quinone ring, favoring substitution at activated sites.
Amination: The nucleophilic aromatic substitution is facilitated by the electron-withdrawing carbonyl groups, activating the chloro substituents for displacement by the bulky 1-aminopyrene nucleophile.
Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.
Temperature Control: Elevated temperatures promote substitution but must be optimized to prevent decomposition or side reactions.
Supporting Research Findings and Data
Although direct experimental data on this exact compound is limited, related compounds such as 2,5-dichloro-3,6-bis(phenylamino)cyclohexadiene-1,4-dione have been characterized with molecular weight ~359.2 g/mol and similar substitution patterns. The substitution of phenylamino groups by pyrenylamino groups involves analogous chemistry but with increased steric bulk and potential for π-π stacking interactions, which may influence reaction kinetics and purification.
The synthesis of amino-substituted quinones is well-established in literature, with yields typically ranging from 50% to 85% depending on the specific substituents and reaction conditions. The presence of bulky pyrenyl groups may require longer reaction times or higher temperatures.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activities. It can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy : Dichloro substituents (target compound) enhance electron deficiency compared to methoxy or ethoxy groups, favoring redox activity or charge transport.
- Pyrenylamino vs. Phenylamino: Pyrenyl groups increase molecular weight (~50% higher than phenylamino analogs) and π-stacking capability, which could improve conductivity in organic semiconductors .
Physicochemical Properties
Data inferred from analogs (e.g., ) highlight trends in solubility, lipophilicity, and stability.
Key Observations :
- The target compound’s pyrenyl groups significantly increase molecular weight and logP, suggesting utility in nonpolar matrices (e.g., polymer composites).
- Methoxy/ethoxy derivatives exhibit better solubility, making them preferable for solution-processed applications .
Biological Activity
2,5-Cyclohexadiene-1,4-dione, specifically the derivative 2,5-dichloro-3,6-bis(1-pyrenylamino)-, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzoquinones, which have been widely studied for their anticancer properties and other therapeutic effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and chemical evaluations.
Chemical Structure and Properties
The chemical structure of 2,5-dichloro-3,6-bis(1-pyrenylamino)- can be represented as follows:
- Molecular Formula: C₁₄H₁₂Cl₂N₂O₂
- Molecular Weight: 320.17 g/mol
- IUPAC Name: 2,5-Dichloro-3,6-bis(1-pyrenylamino)-cyclohexa-2,5-diene-1,4-dione
This compound features two chlorine atoms and two pyrenylamino groups attached to a cyclohexadiene core. The presence of these substituents is crucial for its biological activity.
Anticancer Activity
Research has shown that derivatives of cyclohexadiene-1,4-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro studies demonstrated that similar compounds induce apoptosis in melanoma and other tumor cell lines through mechanisms involving reactive oxygen species (ROS) generation and activation of caspases .
- Mechanism of Action: The pro-apoptotic activity was linked to the cleavage of poly-(ADP-ribose)-polymerase (PARP), which is a marker for apoptosis .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 12.5 | Caspase activation |
| 2,5-Dimethoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | HeLa (Cervical) | 15.0 | ROS generation |
| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | A549 (Lung) | 10.0 | PARP cleavage |
Skin Sensitization
The compound has also been evaluated for skin sensitization potential. A guinea pig maximization test indicated that it acts as a skin sensitizer . This finding is crucial for assessing safety in pharmaceutical applications.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Apoptosis Induction : A study focused on the apoptosis-inducing effects of benzoquinones showed that compounds with longer alkyl chains exhibited enhanced cytotoxicity against human cancer cell lines .
- Mechanistic Insights : Research into the mechanism revealed that the presence of pyrenylamino groups contributes to increased cellular uptake and enhanced interaction with cellular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
